molecular formula C10H13BrClN B6225462 8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 2770358-88-6

8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B6225462
CAS No.: 2770358-88-6
M. Wt: 262.57 g/mol
InChI Key: ZOMPMHUWRILXED-UHFFFAOYSA-N
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Description

8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. Tetrahydroquinolines are nitrogen-containing heterocyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities .

Preparation Methods

The synthesis of 8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride can be achieved through various synthetic routes. One common method involves the bromination of 2-methyl-1,2,3,4-tetrahydroquinoline followed by the formation of the hydrochloride salt. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or fully reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to receptor sites, thereby affecting signal transduction pathways .

Comparison with Similar Compounds

8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride can be compared with other similar compounds such as:

  • 5-bromo-1,2,3,4-tetrahydroquinoline hydrochloride
  • 7-bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
  • 1,2,3,4-tetrahydroisoquinoline

These compounds share structural similarities but differ in the position of the bromine atom or other substituents, which can influence their chemical reactivity and biological activity .

Properties

CAS No.

2770358-88-6

Molecular Formula

C10H13BrClN

Molecular Weight

262.57 g/mol

IUPAC Name

8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C10H12BrN.ClH/c1-7-5-6-8-3-2-4-9(11)10(8)12-7;/h2-4,7,12H,5-6H2,1H3;1H

InChI Key

ZOMPMHUWRILXED-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C(=CC=C2)Br.Cl

Purity

95

Origin of Product

United States

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